molecular formula C11H18ClN B3193204 (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride CAS No. 691412-83-6

(S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

Cat. No. B3193204
CAS RN: 691412-83-6
M. Wt: 199.72 g/mol
InChI Key: HTCVXLSPCQGFPQ-MERQFXBCSA-N
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Description

“(S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H16ClN . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Molecular Structure Analysis

The molecular structure of “(S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride” is represented by the linear formula C10H16ClN .


Chemical Reactions Analysis

The amine then is obtained from these compounds by catalytic hydrogenation or metal-hydride reduction . The third group of reactions relies on the fact that amides usually can be converted to amines, either by reduction, hydrolysis, or rearrangement, so that any viable synthesis of amides usually is also a synthesis of amines .


Physical And Chemical Properties Analysis

“(S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride” is a solid at room temperature . It has a molecular weight of 185.69 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the sources, it’s worth noting that amines are often used in the synthesis of various pharmaceuticals . Therefore, the future directions for this compound could potentially involve its use in the development of new drugs or therapies.

properties

CAS RN

691412-83-6

Product Name

(S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(1S)-2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H/t11-;/m0./s1

InChI Key

HTCVXLSPCQGFPQ-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(C)C)N.Cl

SMILES

CC1=CC=CC=C1C(C(C)C)N.Cl

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N.Cl

Origin of Product

United States

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